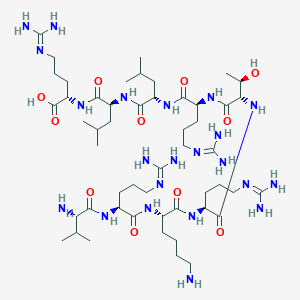
Val-arg-lys-arg-thr-arg-leu-leu-arg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-arg-lys-arg-thr-arg-leu-leu-arg, commonly known as VAL-401, is a peptide that has gained attention in the scientific community for its potential applications in various research fields. This peptide is composed of eight amino acids and has a molecular weight of 1016.2 g/mol. VAL-401 is synthesized using solid-phase peptide synthesis (SPPS) and has shown promising results in scientific research.
Wirkmechanismus
VAL-401 works by binding to specific targets in the body, such as proteins or cells. Once bound, it can either inhibit or activate the target, depending on the specific interaction. For example, VAL-401 has been shown to inhibit the interaction between two proteins involved in cancer cell proliferation, leading to decreased cancer cell growth. VAL-401 has also been shown to bind to bacterial cells and disrupt their membrane, leading to bacterial cell death.
Biochemische Und Physiologische Effekte
VAL-401 has been shown to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and modulate immune responses. VAL-401 has also been shown to have anti-inflammatory effects, making it a potential candidate for developing therapies for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
VAL-401 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable research tool. VAL-401 can also be modified to have different chemical properties, allowing researchers to tailor its properties for specific applications. However, VAL-401 can be expensive to synthesize, and its effects may vary depending on the specific target and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on VAL-401. One area of interest is developing VAL-401-based therapies for cancer and infectious diseases. Researchers are also exploring the use of VAL-401 in drug discovery and development, as well as its potential applications in immunotherapy. Additionally, researchers are investigating the mechanisms of action of VAL-401 and its interactions with specific targets, which can provide insights into its potential applications. Overall, VAL-401 is a promising peptide with potential applications in various research fields.
Synthesemethoden
Val-arg-lys-arg-thr-arg-leu-leu-arg is a widely used method for synthesizing peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are protected by different chemical groups to prevent unwanted reactions. Once the peptide chain is fully synthesized, it is cleaved from the solid support and purified to obtain the final product. VAL-401 is synthesized using Val-arg-lys-arg-thr-arg-leu-leu-arg and has a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
VAL-401 has been studied for its potential applications in various research fields. It has been shown to have antimicrobial and anticancer properties, making it a potential candidate for developing new therapies for infectious diseases and cancer. VAL-401 has also been studied for its ability to inhibit protein-protein interactions, which can be useful in drug discovery and development.
Eigenschaften
CAS-Nummer |
149017-68-5 |
|---|---|
Produktname |
Val-arg-lys-arg-thr-arg-leu-leu-arg |
Molekularformel |
C51H100N22O11 |
Molekulargewicht |
1197.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C51H100N22O11/c1-26(2)24-35(43(79)70-34(47(83)84)18-13-23-65-51(60)61)72-44(80)36(25-27(3)4)71-41(77)32(16-11-21-63-49(56)57)69-46(82)38(29(7)74)73-42(78)33(17-12-22-64-50(58)59)67-39(75)30(14-8-9-19-52)66-40(76)31(15-10-20-62-48(54)55)68-45(81)37(53)28(5)6/h26-38,74H,8-25,52-53H2,1-7H3,(H,66,76)(H,67,75)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,72,80)(H,73,78)(H,83,84)(H4,54,55,62)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t29-,30+,31+,32+,33+,34+,35+,36+,37+,38+/m1/s1 |
InChI-Schlüssel |
KNYSDEYUSWWHNI-GWMUGDFHSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
Andere CAS-Nummern |
149017-68-5 |
Sequenz |
VRKRTRLLR |
Synonyme |
Val-Arg-Lys-Arg-Thr-Arg-Leu-Leu-Arg valyl-arginyl-lysyl-arginyl-threonyl-arginyl-leucyl-leucyl-arginine VRKRTRLLR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



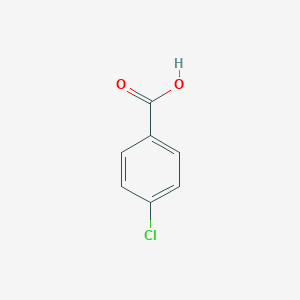
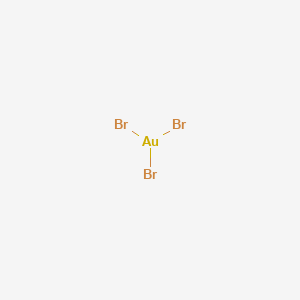

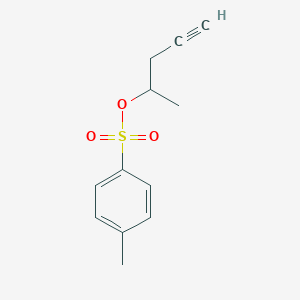

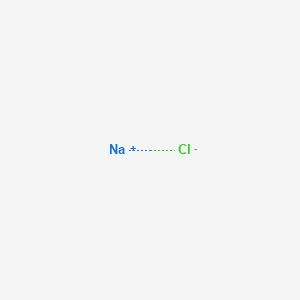
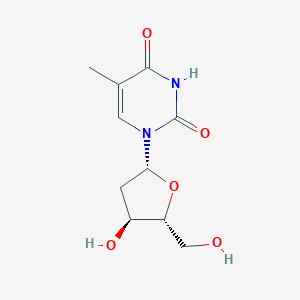
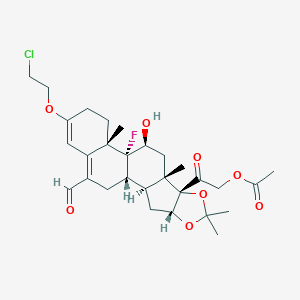
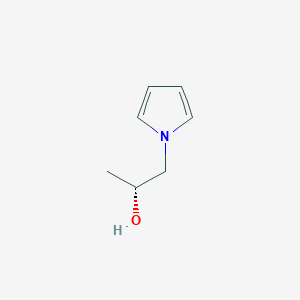
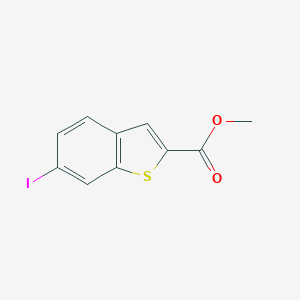
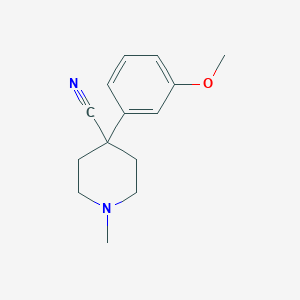
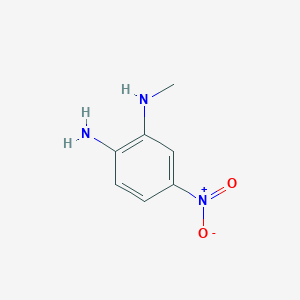
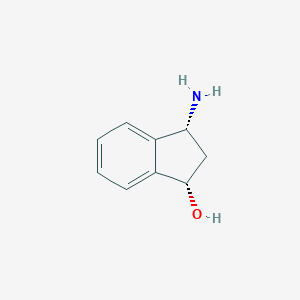
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)